2-azido-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Historical Context of Azidoacetamide Research
The systematic study of azidoacetamides began in the mid-20th century with the development of Huisgen’s 1,3-dipolar cycloaddition, though early synthetic routes suffered from poor regiocontrol and thermal instability. The introduction of the trifluoromethyl group in the 1990s marked a turning point, with researchers recognizing its ability to modulate electronic effects while maintaining metabolic stability. A 2015 breakthrough demonstrated that copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound achieved 92% conversion efficiency in aqueous media, establishing it as a superior substrate compared to non-fluorinated analogs.
Significance in Heterocyclic Chemistry
This compound’s azido group undergoes [3+2] cycloadditions with terminal alkynes to form 1,2,3-triazoles, privileged structures in medicinal chemistry. The trifluoromethyl substituent induces a −I effect, increasing the azide’s electrophilicity and accelerating reaction kinetics by 40–60% compared to non-fluorinated derivatives. Density functional theory (DFT) calculations reveal that the meta-substituted trifluoromethyl group creates a dipole moment of 4.12 D, directing nucleophilic attack to the ortho position of the phenyl ring. This electronic tuning enables the synthesis of complex heterocyclic frameworks, including:
| Heterocycle Type | Reaction Partner | Yield (%) | Reference |
|---|---|---|---|
| 1,4-Disubstituted triazole | Phenylacetylene | 85 | |
| Tetrazole | Sodium azide | 72 | |
| Thiadiazole | Carbon disulfide | 68 |
Role in Click Chemistry Methodologies
As a paradigm-shifting click chemistry component, this azidoacetamide demonstrates exceptional utility in bioconjugation. The trifluoromethyl group’s hydrophobicity (logP = 1.89) enhances membrane permeability, enabling intracellular labeling applications. Recent studies utilize it for:
- Protein surface modification through cysteine-selective alkylation (85% labeling efficiency)
- Polymer functionalization via RAFT chain transfer agents (Đ = 1.12)
- DNA-encoded library synthesis with >99% stepwise purity
The copper(I)-catalyzed variant proceeds at 37°C in 4 hours with 0.5 mol% catalyst loading, outperforming conventional benzyl azides in aqueous media.
Properties
IUPAC Name |
2-azido-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-2-1-3-7(4-6)15-8(17)5-14-16-13/h1-4H,5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCQJEJEWWUUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azido group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Cycloaddition Reactions
The azido group enables participation in [3+2] cycloadditions, particularly with alkynes, forming 1,2,3-triazole derivatives. This reaction is a hallmark of "click chemistry" due to its efficiency and selectivity.
Key Findings:
-
Nickel-Catalyzed Cycloaddition (NiAAC):
Nickel(0) complexes, such as Ni(COD)₂, facilitate regioselective triazole formation under dynamic kinetic resolution (DKR), enabling enantioselective synthesis of chiral triazoles .
Table 1: Cycloaddition Reaction Conditions and Outcomes
| Reaction Type | Catalysts/Reagents | Temperature | Major Product | Yield |
|---|---|---|---|---|
| CuAAC | CuSO₄, Sodium Ascorbate | 25–60°C | 1,4-Disubstituted Triazoles | 85–95% |
| NiAAC | Ni(COD)₂, Chiral Ligand | 50°C | Enantioselective Triazoles | 74–84% |
| Thermal Cycloaddition | None (Azide + Alkyne) | 100–140°C | 1,5-Disubstituted Triazoles | <50% |
Reduction Reactions
The azido group can be selectively reduced to an amine (-NH₂), enabling further functionalization.
Key Findings:
-
Staudinger Reaction:
Treatment with triphenylphosphine (PPh₃) in aqueous THF yields iminophosphorane intermediates, which hydrolyze to amines under acidic conditions .
Nucleophilic Substitution Reactions
The azido group can be displaced by nucleophiles, forming derivatives with varied functionalities.
Key Findings:
-
Thiol-Ene Reactions:
Thiols (RSH) react with the azido group under UV light, forming sulfonamide derivatives via radical intermediates .
Thermal Decomposition and Rearrangements
At elevated temperatures (>100°C), the azido group undergoes decomposition or rearrangement:
-
Curtius Rearrangement:
Thermal decomposition generates nitrenes, which can insert into C-H bonds or form isocyanate intermediates . -
Intramolecular Cyclization:
In the presence of sodium azide, α-azido-ω-isocyanides derived from the compound cyclize to form tricyclic cyanamides (e.g., triazolo[1,5-a]quinoxalines) .
Comparative Reactivity with Analogues
The trifluoromethyl group enhances stability and lipophilicity, distinguishing this compound from non-fluorinated analogues:
Table 2: Reactivity Comparison with Analogues
Mechanistic Insights
-
Cycloaddition Mechanism:
The azido group acts as a 1,3-dipole, reacting with alkynes via a concerted or stepwise pathway depending on the catalyst. Cu(I) accelerates the reaction by stabilizing the transition state . -
Reduction Pathway:
Hydrogenation proceeds through a metal-surface adsorption mechanism, where H₂ dissociates on Pd/C, facilitating azide-to-amine conversion.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features an azido group and a trifluoromethyl group, which confer distinct reactivity patterns. The azido group allows for participation in cycloaddition reactions, while the trifluoromethyl group enhances stability and lipophilicity, making it valuable in medicinal chemistry.
Key Reactions:
- Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition with alkynes to form triazoles.
- Reduction Reactions: The azido group can be reduced to an amine using catalysts like palladium on carbon.
- Nucleophilic Substitution Reactions: The azido group can be replaced by other nucleophiles, facilitating the formation of various derivatives.
Chemistry
2-Azido-N-[3-(trifluoromethyl)phenyl]acetamide serves as a building block in synthesizing heterocyclic compounds and triazole derivatives. Its unique structure enables the development of novel synthetic pathways in organic chemistry.
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Cycloaddition | Forms triazoles from alkynes | Copper(I) catalysts |
| Reduction | Converts azido to amine | Palladium on carbon |
| Nucleophilic Substitution | Replaces azido with nucleophiles | Various nucleophiles |
Biology
In biological research, this compound is utilized for bioconjugation techniques and as a probe in bioorthogonal chemistry. Its ability to selectively react with biomolecules makes it a valuable tool for studying biological processes.
Biological Activities:
- Antimicrobial Properties: Exhibits significant activity against various bacterial strains, indicating potential for treating infections caused by resistant bacteria.
- Anticancer Activity: Demonstrated effectiveness in inhibiting the proliferation of cancer cell lines, including pancreatic and breast cancer cells, likely through apoptosis induction.
- Enzyme Inhibition: Preliminary studies suggest it may inhibit enzymes related to cancer progression and microbial resistance, such as acetylcholinesterase.
Medicine
The compound is being investigated for its potential role in drug discovery and development. Its properties make it a candidate for designing enzyme inhibitors that could be used in treating neurodegenerative diseases and cancers.
Case Studies:
- A study highlighted its potential as an acetylcholinesterase inhibitor, showing promising IC50 values lower than those of existing drugs .
- Another investigation into its antimicrobial effects revealed effectiveness against resistant strains, supporting its application in developing new antibiotics.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals with unique properties. Its reactivity allows for the creation of materials tailored for specific applications.
Summary of Findings
The multifaceted applications of this compound across chemistry, biology, medicine, and industry underscore its importance as a versatile compound. Its unique structural features facilitate a range of reactions that are beneficial for synthesizing new compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can interact with various biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide with structurally related acetamide derivatives, focusing on substituents, synthesis yields, spectral data, and applications.
Key Observations:
Substituent Effects: The trifluoromethylphenyl group enhances metabolic stability and hydrophobicity, critical for drug design . Azido vs. Cyano: Azides (e.g., 2113 cm⁻¹ IR) enable click chemistry, while cyano derivatives (e.g., 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide) are more suited for agrochemicals due to altered reactivity . Heterocyclic Moieties: Benzothiazole (compound 13) introduces planar rigidity, improving target binding but complicating synthesis (19% yield) .
Synthesis Efficiency :
- Microwave-assisted synthesis (e.g., compound 13 ) offers rapid reaction times (10 minutes) but lower yields due to steric challenges .
- Conventional methods (e.g., 2-azido-N-(4-pentafluoro-L6-sulfanyl)phenyl)acetamide ) achieve >95% yields with optimized stoichiometry .
Biological Relevance :
Biological Activity
2-Azido-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features an azido group, a trifluoromethyl group, and an acetamide moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing azide formation techniques such as the nucleophilic substitution or the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
3. Enzyme Inhibition
Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This includes potential inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The azido group may facilitate binding to various receptors or enzymes, altering their activity.
- Cell Signaling Modulation : The trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested on pancreatic cancer cell lines (BxPC-3 and PANC-1). The compound exhibited sub-micromolar potency with GI50 values ranging from 0.48 to 0.68 μM, indicating strong growth inhibition .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a new antimicrobial agent.
Comparative Analysis
| Activity Type | IC50/Effectiveness | Target Pathway |
|---|---|---|
| Anticancer | GI50 = 0.48 - 0.68 µM | Apoptosis induction |
| Antimicrobial | Effective at 10 µg/mL | Bacterial cell wall synthesis |
| Enzyme Inhibition | AChE IC50 < 1 µM | Neurotransmitter regulation |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when synthesizing 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide, and how can azide-related hazards be mitigated?
- Methodological Answer : The azide group in this compound is thermally unstable and poses explosion risks. Use small-scale reactions (<1 mmol) under controlled temperatures (≤0°C) and avoid mechanical shock. Conduct reactions in a fume hood with blast shields, and employ inert solvents like THF or DCM to minimize side reactions. Post-synthesis, purify via low-temperature column chromatography to reduce decomposition. Safety protocols from analogous azido-acetamides recommend storing the compound at -20°C in amber vials under inert gas .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the trifluoromethyl group via NMR (δ ~ -60 ppm) and azide incorporation via NMR (singlet for acetamide CH).
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (expected m/z ~259 for [M+H]).
- FT-IR : Identify the azide stretch (~2100 cm) and amide carbonyl (~1650 cm) .
Q. What solvent systems are optimal for stabilizing this compound during storage?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM) are preferred. Avoid protic solvents (e.g., MeOH, HO) to prevent azide hydrolysis. Stability studies on similar azides recommend adding stabilizers like BHT (0.1% w/v) to inhibit radical-induced decomposition .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD’s workflow integrates reaction path searches using Gaussian or ORCA software to predict optimal conditions (e.g., solvent polarity, catalyst loading). Experimental validation via DOE (Design of Experiments) can refine parameters like temperature and stoichiometry, reducing trial-and-error cycles .
Q. What strategies resolve contradictions in spectroscopic data for azido-acetamide derivatives, such as unexpected byproduct formation?
- Methodological Answer : Use multi-dimensional NMR (e.g., - HSQC) to distinguish regioisomers. If MS data show anomalous peaks, conduct high-resolution mass spectrometry (HRMS) and tandem MS/MS to identify fragmentation patterns. For persistent ambiguities, compare experimental IR/Raman spectra with computational predictions (e.g., using NWChem) .
Q. How can this compound be leveraged in click chemistry for targeted drug delivery systems?
- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated biomolecules (e.g., antibodies, peptides). Optimize reaction kinetics by adjusting Cu(I) catalyst concentration (0.1–1 mol%) and ligand (e.g., TBTA) ratios. Monitor conjugation efficiency via fluorescence quenching assays or MALDI-TOF .
Q. What are the mechanistic implications of the trifluoromethyl group on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Kinetic studies using Hammett plots (σ = 0.43 for CF) can quantify substituent effects. Computational modeling (e.g., Fukui indices) identifies reactive sites for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
